molecular formula C10H11N5O4 B279623 4-nitro-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide

4-nitro-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide

Cat. No.: B279623
M. Wt: 265.23 g/mol
InChI Key: IACFVRJZILONOT-UHFFFAOYSA-N
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Description

4-nitro-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 4-nitro-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, this compound has also been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes involved in inflammation and oxidative stress, making it a potential candidate for the development of new anti-inflammatory and antioxidant therapies.

Advantages and Limitations for Lab Experiments

One advantage of using 4-nitro-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for researchers studying the mechanisms of cancer growth and development. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain types of cells, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-nitro-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide. One area of research that holds promise is the development of new cancer treatments based on this compound. Researchers could also investigate the potential anti-inflammatory and antioxidant properties of this compound, as well as its potential applications in other areas of scientific research. Additionally, future studies could focus on improving the synthesis method of this compound to increase its yield and reduce its toxicity.

Synthesis Methods

The synthesis of 4-nitro-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide involves several steps. The first step involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-nitro-1,5-dimethyl-1H-pyrazole-3-carboxamide to form the desired product. The overall yield of this synthesis method is approximately 60%.

Scientific Research Applications

4-nitro-1,5-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.

Properties

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

1,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C10H11N5O4/c1-5-4-7(13-19-5)11-10(16)8-9(15(17)18)6(2)14(3)12-8/h4H,1-3H3,(H,11,13,16)

InChI Key

IACFVRJZILONOT-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C

Origin of Product

United States

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